Alfasone; Alphasone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

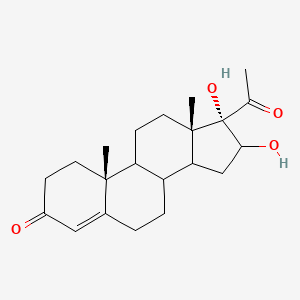

The preparation of algestone involves several synthetic routes and reaction conditions. One method involves the reaction of androstenedione cyanalcohol with phosphorus oxychloride in an alkaline medium at temperatures ranging from -10°C to 80°C for 1 to 5 hours . The resulting product is then reacted with chlorine magnesium methyl at temperatures between -10°C and 70°C for 1 to 5 hours to obtain a Grignard reagent . This Grignard reagent is further reacted with potassium permanganate at temperatures from -10°C to 30°C for 10 to 60 minutes, followed by reaction with an acid at the same temperature range for 1 to 10 hours to obtain hydroxylic species . Finally, the hydroxylic species are reacted with acetophenone in the presence of a catalyst at temperatures from -10°C to 30°C for 1 to 10 hours to obtain algestone acetophenide .

Chemical Reactions Analysis

Algestone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus oxychloride, chlorine magnesium methyl, potassium permanganate, and acetophenone . The major products formed from these reactions include hydroxylic species and algestone acetophenide .

Scientific Research Applications

In medicine, algestone acetophenide, a closely related analogue, has been used as a long-lasting injectable birth control in combination with an estrogen . It has also been studied for its potential use in preventing the recurrence of endometriosis-related pain . In chemistry, algestone and its analogues are used as intermediates in the synthesis of other steroidal compounds .

Mechanism of Action

Algestone exerts its effects by acting as an agonist of the progesterone receptor, the biological target of progestogens like progesterone . This means that it binds to and activates the progesterone receptor, leading to the regulation of gene expression and modulation of various physiological processes .

Comparison with Similar Compounds

Properties

Molecular Formula |

C21H30O4 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(10R,13S,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O4/c1-12(22)21(25)18(24)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15?,16?,17?,18?,19-,20-,21+/m0/s1 |

InChI Key |

CXDWHYOBSJTRJU-LIASXULMSA-N |

Isomeric SMILES |

CC(=O)[C@]1(C(CC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O)O |

Canonical SMILES |

CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]propanamide](/img/structure/B14781307.png)

![2-amino-N-[(3-methylphenyl)methyl]propanamide](/img/structure/B14781322.png)

![Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate](/img/structure/B14781369.png)

![9H-fluoren-9-ylmethyl 10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate](/img/structure/B14781409.png)